m-PEG9-t-butyl ester
CAS No.:
Cat. No.: VC1562439
Molecular Formula: C24H48O11
Molecular Weight: 512.64
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H48O11 |
|---|---|
| Molecular Weight | 512.64 |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C24H48O11/c1-24(2,3)35-23(25)5-6-27-9-10-29-13-14-31-17-18-33-21-22-34-20-19-32-16-15-30-12-11-28-8-7-26-4/h5-22H2,1-4H3 |
| Standard InChI Key | FERNYFICPVEWOV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Properties
m-PEG9-t-butyl ester possesses specific molecular characteristics that determine its behavior in chemical reactions and biological systems. These properties have been thoroughly documented and are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | m-PEG9-t-butyl ester |
| CAS Number | 2768015-30-9 |
| Molecular Formula | C24H48O11 |
| Molecular Weight | 512.6 g/mol |
| Functional Groups | Methoxy (CH3O-), PEG chain (-OCH2CH2-), t-butyl ester (-COO-C(CH3)3) |
| Purity (typical) | ≥98% |
| Storage Condition | -20°C |
The molecular structure of m-PEG9-t-butyl ester is characterized by a methoxy group at one end, followed by nine ethylene glycol units, and terminated with a t-butyl ester group. This arrangement confers both hydrophilic properties (from the PEG chain) and protected functionality (via the t-butyl ester group) .
Physical Characteristics
The physical characteristics of m-PEG9-t-butyl ester are largely determined by its polyethylene glycol backbone. The compound typically appears as a clear to slightly yellowish liquid or semi-solid at room temperature, depending on the exact length of the PEG chain. The presence of nine ethylene glycol units in its structure provides significant water solubility while maintaining sufficient organic solvent compatibility .
The hydrophilic PEG spacer significantly enhances the water solubility of compounds conjugated to m-PEG9-t-butyl ester, making it particularly valuable in applications requiring aqueous compatibility. This property is especially important in biological applications where interaction with aqueous biological systems is essential .
Synthesis and Reactivity
Chemical Reactivity
The reactivity profile of m-PEG9-t-butyl ester is primarily determined by its functional groups. The t-butyl ester group serves as a protected carboxylic acid that can be selectively deprotected under acidic conditions. This orthogonal protection strategy allows for selective chemical modifications in complex synthesis procedures where multiple reactive groups are present .
Key reactivity aspects include:
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The t-butyl group can be removed under acidic conditions (typically using trifluoroacetic acid or similar acids), revealing a carboxylic acid functional group that can participate in further coupling reactions .
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The PEG backbone is generally chemically inert under most reaction conditions, making it an ideal spacer in complex molecules .
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The methoxy terminus provides a non-reactive end cap that prevents unwanted reactions at that position, enabling directional coupling chemistry .
This controlled reactivity profile makes m-PEG9-t-butyl ester an excellent choice for sequential synthesis strategies where specific reaction control is required.
Applications in Research and Industry
Bioconjugation Applications
m-PEG9-t-butyl ester serves as an important reagent in bioconjugation chemistry, where it is used to attach various molecules to biomolecules such as proteins, peptides, and antibodies . The PEG spacer helps to increase the solubility and reduce the immunogenicity of the resulting conjugates, while the protected carboxylic acid functionality allows for controlled coupling reactions.
In antibody-drug conjugate (ADC) development, m-PEG9-t-butyl ester and related PEG derivatives are utilized as linkers that connect cytotoxic payloads to antibodies. The PEG spacer helps to maintain the structural integrity and activity of the conjugate while improving its pharmacokinetic properties .
Drug Delivery Systems
The unique properties of m-PEG9-t-butyl ester make it particularly valuable in drug delivery applications. The PEG component increases the water solubility of hydrophobic drugs, while also potentially extending their circulation time in the bloodstream. Additionally, the protected carboxylic acid functionality provides a point for attaching targeting moieties or release mechanisms .
Key advantages in drug delivery include:
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Enhanced solubility of hydrophobic compounds in aqueous media
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Reduced immunogenicity of conjugated therapeutics
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Improved pharmacokinetic properties
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Controlled release capabilities through hydrolyzable bonds
Role in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent an emerging therapeutic approach that induces selective degradation of target proteins. m-PEG9-t-butyl ester serves as a linker component in PROTAC design, connecting the target protein-binding ligand with the E3 ligase recruiting moiety . The PEG spacer provides the necessary flexibility and distance between these functional components, optimizing the formation of the ternary complex required for protein degradation.
Related Compounds and Derivatives
The m-PEG9-t-butyl ester is part of a broader family of PEG derivatives with protected functional groups. Related compounds include:
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Bromoacetamido-PEG derivatives: These compounds combine the PEG spacer with a reactive bromide group, enabling nucleophilic substitution reactions. For example, 17-(Bromoacetamido-PEG9-ethylcarbamoyl)pentanoic t-butyl ester contains both a bromide group and a t-butyl protected carboxyl group .
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Other PEG length variants: Similar compounds with different numbers of ethylene glycol units (beyond the nine in m-PEG9-t-butyl ester) are available for applications requiring different spacer lengths and solubility profiles .
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Differentially protected PEG derivatives: In addition to t-butyl protection, other protecting groups such as Boc and Fmoc are employed in PEG chemistry for orthogonal protection strategies .
These related compounds expand the toolbox of PEG chemistry for various specialized applications in bioconjugation and drug development.
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